molecular formula C14H26 B1669986 1,5,9-Decatriene CAS No. 13393-64-1

1,5,9-Decatriene

Cat. No. B1669986
CAS RN: 13393-64-1
M. Wt: 136.23 g/mol
InChI Key: GMGYODAMPOELNZ-KTKRTIGZSA-N
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Description

1,5,9-Decatriene is a chemical compound with the molecular formula C10H16 . It is a colorless to light yellow or light orange clear liquid . The compound is a type of alkene, which are hydrocarbons that contain a carbon-carbon double bond .


Molecular Structure Analysis

The molecular structure of 1,5,9-Decatriene consists of 10 carbon atoms and 16 hydrogen atoms . The average mass of the molecule is 136.234 Da and the monoisotopic mass is 136.125198 Da .


Physical And Chemical Properties Analysis

1,5,9-Decatriene has a density of 0.8±0.1 g/cm3, a boiling point of 164.9±20.0 °C at 760 mmHg, and a vapor pressure of 2.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 38.5±0.8 kJ/mol and the flash point is 41.8±16.6 °C . The index of refraction is 1.452 and the molar refractivity is 47.9±0.3 cm3 .

Scientific Research Applications

  • Molecular Dynamics Simulations : A study titled “Condensed-Phase Property Estimates for 1,5,9-Decatriene and Myrcene Derived from Atomistic Molecular Dynamics Simulations” was conducted . This study used atomistic molecular dynamics methods to obtain estimates for some condensed-phase properties of 1,5,9-decatriene and myrcene . The protocols for estimating their densities, enthalpies of vaporization, and self-diffusion coefficients as a function of temperature are summarized and the results presented .

  • Chemical Synthesis : “1,5,9-Decatriene” might be used in the synthesis of other compounds . For example, it might be involved in the technical synthesis of 1,5,9-Cyclododecatriene .

  • Molecular Dynamics Simulations : A study titled “Condensed-Phase Property Estimates for 1,5,9-Decatriene and Myrcene Derived from Atomistic Molecular Dynamics Simulations” was conducted . This study used atomistic molecular dynamics methods to obtain estimates for some condensed-phase properties of 1,5,9-decatriene and myrcene . The protocols for estimating their densities, enthalpies of vaporization, and self-diffusion coefficients as a function of temperature are summarized and the results presented .

  • Chemical Synthesis : “1,5,9-Decatriene” might be used in the synthesis of other compounds . For example, it might be involved in the technical synthesis of 1,5,9-Cyclododecatriene .

Safety And Hazards

1,5,9-Decatriene is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

(5E)-deca-1,5,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H,1-2,5-8H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGYODAMPOELNZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC/C=C/CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,9-Decatriene

CAS RN

13393-64-1
Record name 1,5,9-Decatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deca-1,5,9-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5,9-DECATRIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43LKX63VU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
JD Veals, CC Chen, IC Yeh, CP Stone, MJ McQuaid - 2023 - apps.dtic.mil
In support of a program to develop and apply machine learning methods to accelerate the creation of detailed finite-rate chemical kinetics mechanisms, atomistic molecular dynamics …
Number of citations: 0 apps.dtic.mil
VI Bykov, AR Goletiani, TA Butenko… - Doklady …, 2002 - researchgate.net
The table presents cometathesis conditions and data on the process chemo-and stereoselectivity. It can be seen that the stereoselectivity with respect to the Z-isomer reaches 99.6–99.7…
Number of citations: 3 www.researchgate.net
M Coelhan - Fresenius Environ. Bull., 2003 - researchgate.net
Different chlorinated compounds with a chain length of C10, C11, and C12 have been synthesized as single standards for the residue analysis of chlorinated paraffins. Two …
Number of citations: 11 www.researchgate.net
EA Zuech, WB Hughes, DH Kubicek… - Journal of the …, 1970 - ACS Publications
Homogeneous catalyst systems have been discoveredwhich have effected the disproportionation of a variety of olefins. The catalysts are obtained from the reaction of nitrosyl …
Number of citations: 190 pubs.acs.org
J Konzelman, KB Wagener - Macromolecules, 1996 - ACS Publications
Perfectly alternating unsaturated copolymers can be synthesized from a single monomer by being cognizant of the ADMET structure/reactivity relationships for substituted trienes. The …
Number of citations: 39 pubs.acs.org
JL Courtneidge - Journal of the Chemical Society, Chemical …, 1992 - pubs.rsc.org
Using the recently-disclosed tert-butyl hydroperoxide-loaded autoxidation method, cis-2,6-dimethyl-2,6-octadiene and trans-5-methyl-1,5,9-decatriene have been converted into …
Number of citations: 14 pubs.rsc.org
K Brzezinska, PS Wolfe, MD Watson… - Macromolecular …, 1996 - Wiley Online Library
A series of α,ω‐dienes have been exposed to Ru(Cl 2 )(CHPh)(PCy 3 ) 2 , [Ru] 3, metathesis catalyst under acyclic diene metathesis (ADMET) conditions, and the products were …
Number of citations: 64 onlinelibrary.wiley.com
ZM Wang, SK Tian, M Shi - European Journal of Organic …, 2000 - Wiley Online Library
The most efficient method for the synthesis of the trans/threo/trans‐bis(tetrahydrofuran) (THF) ring unit was established, and the first total synthesis of (−)‐asimilobin and its diastereomer …
TM Roper, CM Chandler, CA Guymon… - … Proceedings-UV & EB …, 2004 - radtech.org
An examination of model monofunctional alkenes using real-time infrared spectroscopy (RTIR) was used to characterize the polymerization mechanism and kinetics of multifunctional …
Number of citations: 1 www.radtech.org
GASO REAC
Number of citations: 0

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